2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt
Description
This compound is a synthetic bile acid derivative characterized by a steroidal backbone (5β-cholan-24-oic acid) modified with a 7-azido (Azi) group, hydroxyl groups at positions 3α and 12α, and an ethanesulfonic acid moiety conjugated via an amide linkage at C-24. The sodium salt enhances solubility, making it suitable for biochemical and pharmacological studies. Its structure is distinct from natural bile acids due to the 7-Azi substitution, which may confer unique reactivity (e.g., click chemistry applications) or biological activity .
Properties
Molecular Formula |
C26H42N3NaO6S |
|---|---|
Molecular Weight |
547.7 g/mol |
IUPAC Name |
sodium;2-[[(4R)-4-[(3R,5R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethylspiro[1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-7,3'-diazirine]-17-yl]pentanoyl]amino]ethanesulfonate |
InChI |
InChI=1S/C26H43N3O6S.Na/c1-15(4-7-22(32)27-10-11-36(33,34)35)18-5-6-19-23-20(13-21(31)25(18,19)3)24(2)9-8-17(30)12-16(24)14-26(23)28-29-26;/h15-21,23,30-31H,4-14H2,1-3H3,(H,27,32)(H,33,34,35);/q;+1/p-1/t15-,16+,17-,18-,19+,20+,21+,23?,24+,25-;/m1./s1 |
InChI Key |
SBGNLQGGOAWPRY-UCXUEGNZSA-M |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3C2C4(C[C@H]5[C@@]3(CC[C@H](C5)O)C)N=N4)O)C.[Na+] |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2C4(CC5C3(CCC(C5)O)C)N=N4)O)C.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt involves several steps, including the introduction of the aminoethanesulfonic acid group and the formation of the oxo and hydroxyl groups. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated reactors. The process includes the purification of intermediates and the final product through techniques such as crystallization and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic Acid Sodium Salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The amino group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency.
Biological Activity
2-[[(3alpha,5beta,12alpha)-7-Azi-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethanesulfonic acid sodium salt, commonly referred to as sodium taurodeoxycholate, is a bile salt derivative with significant biological activity. This compound plays a crucial role in various biological processes, including lipid metabolism, membrane protein isolation, and modulation of apoptosis.
- Chemical Formula : C26H45NO7S.Na
- Molecular Weight : 538.69 g/mol
- CAS Number : 1180-95-6
Sodium taurodeoxycholate functions primarily as an anionic detergent. Its mechanism involves:
- Membrane Interaction : It disrupts lipid bilayers, facilitating the extraction of membrane proteins.
- Apoptosis Modulation : It influences mitochondrial pathways by affecting Bcl-2 family proteins and caspase activation, thereby inhibiting apoptosis in certain cellular contexts .
1. Membrane Protein Isolation
Sodium taurodeoxycholate is extensively used in biochemical research for isolating membrane proteins. Its ability to solubilize membrane components makes it invaluable in proteomic studies.
2. Apoptosis Inhibition
Research indicates that sodium taurodeoxycholate can inhibit apoptosis by:
- Modulating mitochondrial membrane integrity.
- Preventing cytochrome c release from mitochondria.
- Inhibiting the translocation of pro-apoptotic factors such as BAX .
3. Gastrointestinal Effects
Clinical studies have shown that sodium taurodeoxycholate is generally well-tolerated at doses up to 1750 mg/day for extended periods. However, gastrointestinal side effects such as diarrhea and abdominal discomfort are common .
Case Studies and Clinical Trials
- Clinical Safety : A study involving healthy obese individuals demonstrated the safety profile of sodium taurodeoxycholate at doses of 1750 mg/day over four weeks, with minimal adverse effects noted .
- Apoptosis Studies : In vitro studies revealed that sodium taurodeoxycholate significantly reduced amyloid beta-induced apoptosis in neuronal cells, suggesting potential neuroprotective properties .
Table 1: Biological Activities of Sodium Taurodeoxycholate
Table 2: Clinical Study Overview
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of sulfonated bile acid analogues. Below is a comparative analysis with structurally and functionally related compounds:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Structural Variations :
- Hydroxylation Patterns : The target compound’s 3α,12α-dihydroxy configuration is rare; most analogues (e.g., tauroursodeoxycholate) have 3α,7α/7β-dihydroxy groups. The 12α-OH group may enhance interactions with nuclear receptors like FXR .
- Azi Substitution : The 7-Azi group is unique and distinguishes it from natural bile acids. This modification could enable photoaffinity labeling or click chemistry for target identification .
Synthesis Challenges :
- The target compound’s synthesis likely requires selective oxidation (to introduce 24-oxo) and azide functionalization, which is more complex than the PCC-mediated oxidation used for simpler analogues .
Analytical Data :
- LC-QTOF/MS and NMR are critical for distinguishing isomers. For example, 3α,7α vs. 3α,7β dihydroxy isomers show distinct fragmentation patterns and chemical shifts .
Biological Activity :
- Sulfonated analogues (e.g., sodium 3α,7α-dihydroxy-5β-cholane-24-sulfonate) exhibit enhanced solubility but reduced membrane permeability compared to carboxylate forms .
- The azide group in the target compound may confer unique bioactivity or enable targeted drug delivery via conjugation .
Therapeutic Potential: Tauroursodeoxycholic acid sodium salt is FDA-approved for primary biliary cholangitis, highlighting the clinical relevance of sulfonated bile acids. The target compound’s 7-Azi group could expand applications to imaging or prodrug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
